Understanding the Chemical Nature of Triallylphenylstannane
Understanding the Chemical Nature of Triallylphenylstannane
An In-depth Technical Guide to the Stability and Storage of Triallylphenylstannane
For researchers, scientists, and professionals in drug development, the integrity of reagents is paramount to the success and reproducibility of experimental work. Triallylphenylstannane, a key organotin reagent in organic synthesis, particularly in cross-coupling reactions, is no exception. Its utility is directly linked to its stability, which can be compromised by improper handling and storage. This guide provides a comprehensive overview of the factors influencing the stability of triallylphenylstannane and outlines best practices for its storage and handling to ensure its efficacy and longevity.
Triallylphenylstannane [(C₃H₅)₃Sn(C₆H₅)] is an organometallic compound characterized by the presence of three allyl groups and one phenyl group attached to a central tin atom. The reactivity of this compound is largely dictated by the nature of the tin-carbon bonds. While organostannanes are valued for their relative stability to air and moisture compared to other organometallics like organolithium or Grignard reagents, they are by no means inert.[1] The allyl groups, in particular, are key to its utility in reactions but also represent a point of potential degradation.
Key Physicochemical Properties:
| Property | Value |
| Chemical Formula | C₁₅H₂₀Sn |
| Appearance | Colorless to slightly pale yellow liquid.[2] |
| Boiling Point | 275°C[2] |
| Relative Density | 0.92[2] |
Core Stability Profile and Decomposition Pathways
The stability of triallylphenylstannane is influenced by several environmental factors. Understanding these sensitivities is crucial for preventing degradation and preserving the reagent's chemical integrity.
Sensitivity to Atmosphere (Air and Moisture)
Like many organotin compounds, triallylphenylstannane exhibits sensitivity to both oxygen and moisture.[3]
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Hydrolysis: The tin-carbon bond can be cleaved by water. This process, while often slow, leads to the formation of tin hydroxides or oxides and the release of propene and benzene. This not only depletes the active reagent but can also introduce byproducts that may interfere with subsequent reactions.
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Oxidation: Exposure to atmospheric oxygen can lead to oxidative degradation of the compound. Organotin compounds can undergo slow oxidation, which can affect their reactivity.
Thermal and Photochemical Sensitivity
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Thermal Decomposition: While triallylphenylstannane has a high boiling point, prolonged exposure to elevated temperatures can promote decomposition. It is advisable to store the compound at reduced temperatures to minimize the rate of any potential degradation pathways. Studies on other organotin compounds, such as tributyltin (TBT) and triphenyltin (TPT), have shown significant losses when stored at room temperature (25°C) over extended periods, whereas storage at -20°C greatly enhances stability.[4][5]
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Photochemical Decomposition: Light, particularly UV radiation, can provide the energy to initiate radical decomposition pathways. The allyl groups are susceptible to radical reactions.[6] Therefore, storing the compound in the dark or in amber-colored vials is a critical precaution.
Recommended Storage and Handling Protocols
To mitigate the risks of degradation, a stringent protocol for the storage and handling of triallylphenylstannane is essential. The primary goal is to protect the compound from air, moisture, light, and heat.
Long-Term Storage Conditions
For long-term storage, the following conditions are recommended to maximize the shelf-life of triallylphenylstannane:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C to 4°C | Reduces the rate of thermal decomposition and other degradation reactions.[4][5] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents hydrolysis and oxidation by excluding moisture and air.[3] |
| Container | Amber glass bottle with a septum-sealed cap (e.g., Sure/Seal™ bottle) | Protects from light and allows for transfer under an inert atmosphere.[3] |
| Location | A well-ventilated, designated area for organotin compounds. | Ensures safety and containment in case of a spill. |
Experimental Protocol: Safe Handling and Aliquoting
All manipulations involving triallylphenylstannane should be carried out in a well-ventilated fume hood. The following step-by-step protocol ensures the safe transfer of the reagent while maintaining its integrity.
Materials:
-
Sure/Seal™ bottle of triallylphenylstannane
-
Dry, argon-flushed glassware for the reaction
-
Clean, dry, gas-tight syringe and needle
-
Schlenk line or manifold with a supply of dry, inert gas (Argon or Nitrogen)
Procedure:
-
Preparation: Ensure all glassware is flame-dried or oven-dried and has been cooled under an inert atmosphere before use.[3]
-
Inert Atmosphere: Place the Sure/Seal™ bottle of triallylphenylstannane and the reaction vessel under a positive pressure of inert gas.
-
Syringe Preparation: Purge the gas-tight syringe with the inert gas several times to remove any residual air and moisture.
-
Reagent Transfer: Pierce the septum of the Sure/Seal™ bottle with the needle of the purged syringe. It is good practice to also insert a needle connected to the inert gas line to maintain positive pressure within the bottle as the liquid is withdrawn.
-
Withdrawal: Slowly draw the desired volume of triallylphenylstannane into the syringe.
-
Injection: Transfer the reagent to the reaction vessel by piercing the septum on the reaction flask.
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Cleaning: Immediately after use, the syringe and needle should be quenched by drawing up a suitable solvent (e.g., hexanes or toluene) and expelling it into a designated waste container. This should be repeated several times.[3]
-
Resealing: After use, the puncture in the septum of the Sure/Seal™ bottle should be covered with tape or a small amount of grease, and the cap should be securely replaced. Wrapping the cap and neck of the bottle with Parafilm® provides an additional barrier against atmospheric contamination.[3]
Workflow for Handling Triallylphenylstannane
The following diagram illustrates the decision-making process and workflow for the safe handling of triallylphenylstannane.
Caption: Workflow for the safe handling and transfer of triallylphenylstannane.
Safety and Toxicity Considerations
Organotin compounds are known for their toxicity, which varies depending on the organic substituents. Triallylphenylstannane should be handled with care, and appropriate personal protective equipment (PPE) is mandatory.
-
Personal Protective Equipment (PPE): Always wear chemically resistant gloves (e.g., neoprene), chemical safety goggles, and a lab coat. Work should exclusively be performed in a chemical fume hood.[4]
-
Exposure: Organotin compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[7] They can cause skin and eye irritation.[2] In case of contact, immediately flush the affected area with plenty of water and seek medical attention.[8]
By adhering to the principles and protocols outlined in this guide, researchers can ensure the stability and reactivity of triallylphenylstannane, leading to more reliable and reproducible scientific outcomes while maintaining a safe laboratory environment.
References
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An In-depth Technical Guide to the Safety and Handling of Organotin Compounds - Benchchem.
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Standard Operating Procedures - Del Valle Lab. 3
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Stability and storage problems in organotin speciation in environmental samples. 4
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ORGANOTIN COMPOUNDS - CDC Stacks. 8
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Stability and storage problems in organotin speciation in environmental samples - PubMed.
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SAFETY DATA SHEET - TCI EUROPE N.V. (for Triallyl(phenyl)silane, a related compound). 2
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SAFETY DATA SHEET - Sigma-Aldrich.
-
Stille reaction - Wikipedia.
-
Safety Data Sheet - Chevron.
-
Safety data sheet - CPAChem (for Tributylphenylstannane).
-
Allyltributylstannane - ResearchGate.
Sources
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. delvallelab.weebly.com [delvallelab.weebly.com]
- 4. Stability and storage problems in organotin speciation in environmental samples - Journal of Environmental Monitoring (RSC Publishing) DOI:10.1039/A808043G [pubs.rsc.org]
- 5. Stability and storage problems in organotin speciation in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. fr.cpachem.com [fr.cpachem.com]
- 8. stacks.cdc.gov [stacks.cdc.gov]
